2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol
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Overview
Description
2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol is a complex organic compound that combines an indole moiety with an oxadiazole ring and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the formation of the oxadiazole ring, and finally, the introduction of the phenol group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions on the indole moiety can introduce various functional groups.
Scientific Research Applications
2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2-hydroxyphenyl)-3-(1H-indol-3-yl)-prop-2-en-1-one
- 1H-Indole-3-carbaldehyde derivatives
Uniqueness
2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol is unique due to its combination of an indole moiety, an oxadiazole ring, and a phenol group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the oxadiazole ring may enhance its stability and bioactivity compared to other indole derivatives.
Properties
Molecular Formula |
C19H15N3O2 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-[3-[(E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl]phenol |
InChI |
InChI=1S/C19H15N3O2/c1-12(10-13-11-20-16-8-4-2-6-14(13)16)18-21-19(24-22-18)15-7-3-5-9-17(15)23/h2-11,20,23H,1H3/b12-10+ |
InChI Key |
KBUCNAGGERJHPH-ZRDIBKRKSA-N |
Isomeric SMILES |
C/C(=C\C1=CNC2=CC=CC=C21)/C3=NOC(=N3)C4=CC=CC=C4O |
Canonical SMILES |
CC(=CC1=CNC2=CC=CC=C21)C3=NOC(=N3)C4=CC=CC=C4O |
Origin of Product |
United States |
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